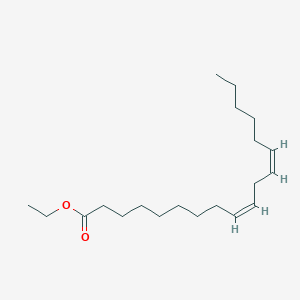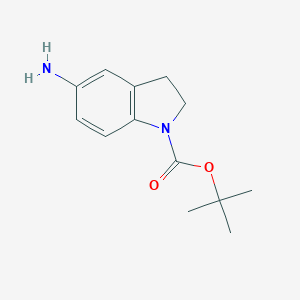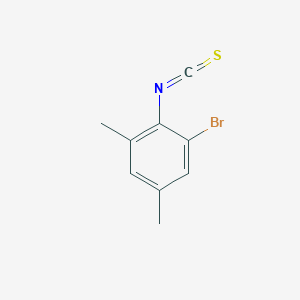
1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve multiple steps, including diazotization, bromination, and radical bromination reactions. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization followed by bromination, with factors such as raw material rate, reaction time, and temperature affecting the reaction . Similarly, radical bromination is used to produce 1-(dibromomethyl)-4-methoxy-2-methylbenzene .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be characterized using techniques such as X-ray crystallography, GC-MS, and NMR. For example, the crystal structure of 2-(3-bromophenyl)-1,3-dithiane shows the molecule has a chair conformation with the bromobenzene ring occupying an equatorial position . The crystal structures of 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene reveal supramolecular features like hydrogen bonding and (\pi)-(\pi) interactions .
Chemical Reactions Analysis
The chemical reactions involving brominated aromatic compounds can include interactions such as hydrogen bonding, (\pi)-interactions, and halogen bonding. The intermolecular interactions in antipyrine-like derivatives are stabilized by a combination of N–H(\cdots)O and C–H(\cdots)O hydrogen bonds, as well as C–H(\cdots)(\pi) and lone pair(\cdots)(\pi) contacts . Weak intermolecular O(\rightarrow)Br charge-transfer interactions are observed in the structure of 1-(dibromomethyl)-4-methoxy-2-methylbenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by their molecular structure. The crystal packing, hydrogen bonding, and (\pi)-interactions can affect the stability and reactivity of these compounds. For example, the crystal packing of antipyrine derivatives is mainly stabilized by hydrogen bonds and electrostatic energy contributions . The orientation of substituents, such as methoxy groups, can influence the conjugation with the aromatic system and the overall molecular geometry .
科学的研究の応用
Brominated Compounds in Research
Brominated flame retardants (BFRs) are among the most studied brominated compounds, with extensive research focusing on their environmental fate, toxicity, and occurrence in various matrices. BFRs are used to enhance the flame resistance of materials but have raised environmental and health concerns due to their persistence and potential bioaccumulation. Studies have highlighted the need for more research on the occurrence, environmental fate, and toxicity of novel brominated flame retardants (NBFRs), emphasizing the significant knowledge gaps for many of these compounds. Such research often calls for optimized analytical methods to include all relevant compounds and further investigation into their sources, emission, and potential leaching into the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Isothiocyanates in Research
Isothiocyanates (ITCs) are another group of compounds, derived from glucosinolates found in cruciferous vegetables, that have been extensively researched for their potential health benefits. They are known for their anticancer, anti-inflammatory, and neuroprotective properties. Research on ITCs like sulforaphane has demonstrated their potential in chemoprevention against various types of cancer, cardiovascular and neurodegenerative diseases, and diabetes. Studies suggest that ITCs exert their effects through several mechanisms, including the inhibition of phase I enzymes involved in carcinogen activation, induction of phase II detoxifying enzymes, and promotion of apoptosis (Hecht, 2000).
特性
IUPAC Name |
1-bromo-2-isothiocyanato-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-6-3-7(2)9(11-5-12)8(10)4-6/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTPUPXLOWXCGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N=C=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568792 |
Source


|
| Record name | 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-isothiocyanato-3,5-dimethylbenzene | |
CAS RN |
140136-71-6 |
Source


|
| Record name | 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

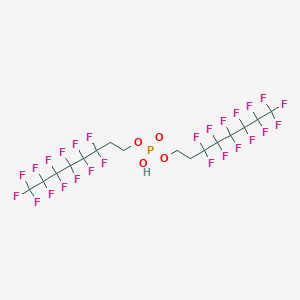
![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)
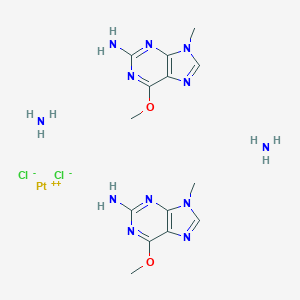
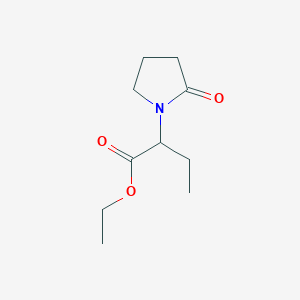
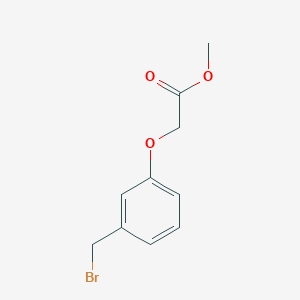
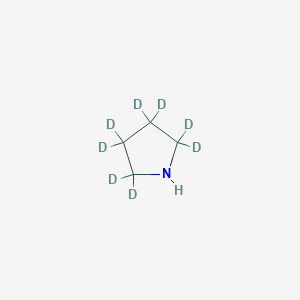
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)
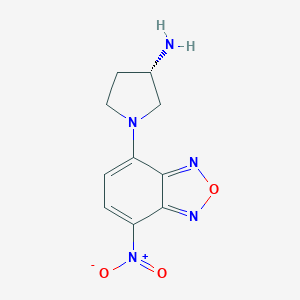
![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
